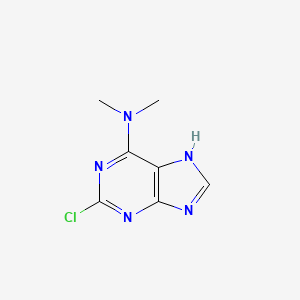

2-chloro-N,N-dimethyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAYANZFEQNNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333713 | |

| Record name | 2-chloro-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-20-1 | |

| Record name | 2-chloro-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N,n Dimethyl 9h Purin 6 Amine and Its Derivatives

Strategies for Purine (B94841) Core Construction and Diversification

The construction of the purine ring system is foundational to the synthesis of 2-chloro-N,N-dimethyl-9H-purin-6-amine. Methodologies often begin with a pre-formed pyrimidine (B1678525) ring, which is then elaborated to form the fused imidazole (B134444) ring.

Cyclization Reactions in Purine Ring Formation

A classic and widely adopted method for constructing the purine core is the Traube purine synthesis. pharmaguideline.comslideshare.netslideshare.net This approach involves the cyclization of a substituted 4,5-diaminopyrimidine. The general strategy begins with a 4-aminopyrimidine, which undergoes nitrosation at the C5 position. The resulting 5-nitroso derivative is then reduced to afford the key intermediate, a 4,5-diaminopyrimidine. pharmaguideline.comscribd.com The final step is the cyclization of this diamine with a one-carbon synthon, such as formic acid, to form the imidazole ring fused to the pyrimidine core. slideshare.netacs.org

For the synthesis of precursors to 2-chloro-N,N-dimethyl-9H-purin-6-amine, a suitably substituted pyrimidine, like 2-chloro-4,5-diamino-6-chloropyrimidine, could theoretically be cyclized. However, a more common and practical approach involves building upon a commercially available purine, such as 2,6-dichloropurine (B15474), which is itself synthesized through chlorination of xanthine (B1682287) using reagents like phosphorus oxychloride. chemicalbook.comresearchgate.net

Another strategy involves the coupling of 4,5-diaminopyrimidines with aldehydes, followed by an oxidative cyclization to yield the purine structure. researchgate.net This method allows for the introduction of diversity at what will become the C8 position of the purine ring. While not directly forming the 2-chloro-6-dimethylamino substitution pattern, these fundamental cyclization reactions represent the primary routes to the essential purine scaffold. acs.orgresearchgate.net

Regioselective N-Alkylation and N-Arylation Approaches (e.g., N9 vs. N7 Isomers)

Once the purine core is established, substitution at the imidazole nitrogen atoms (N7 and N9) is a critical step for diversification. The alkylation of purines is often complicated by the formation of a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. ub.eduacs.org The regioselectivity of this reaction is influenced by several factors, including the nature of the purine substituents, the alkylating agent, the base, the solvent, and the reaction temperature. ub.eduresearchgate.net

Factors Influencing Regioselectivity:

Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9. nih.govacs.org For example, purines with large 6-(azolyl) groups that can shield the N7 position have been shown to undergo highly regioselective N9 alkylation. nih.govacs.org

Reaction Conditions: The use of microwave irradiation has been shown to significantly reduce reaction times and improve regioselectivity towards the N9 isomer by minimizing the formation of side products. ub.eduresearchgate.net Faster reactions with more reactive alkyl halides tend to yield the N9-alkylpurines exclusively, while slower reactions at higher temperatures may produce mixtures. ub.edu

Base and Solvent: The choice of base and solvent system is crucial. Systems like tetrabutylammonium (B224687) hydroxide (B78521) or K₂CO₃ in DMF are commonly employed. ub.eduresearchgate.net The use of β-cyclodextrin in water has also been reported to block the N7 position, leading to excellent N9/N7 selectivity. researchgate.net

Synthetic Methods for N-Alkylation/Arylation:

Direct Alkylation: This is the most common method, involving the reaction of the purine anion (formed with a base like NaH, K₂CO₃, or DBU) with an alkyl halide. ub.eduresearchgate.net While often effective, it can lead to isomeric mixtures. acs.org

Mitsunobu Reaction: This reaction allows for the N-alkylation of purines with alcohols using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govorganic-chemistry.org It proceeds with an inversion of stereochemistry at the alcohol carbon and is a powerful tool, especially for synthesizing nucleoside analogues. nih.govorganic-chemistry.org

N-Arylation: Direct N9-arylation can be achieved using aryl halides, catalyzed by a copper(I) species with a specific ligand like 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen), often with high selectivity for the N9 position. rsc.orgdocumentsdelivered.com

| Method | Reagents | Key Features | Typical Selectivity |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Common, condition-dependent. | Mixtures of N9/N7, but N9 often favored. ub.eduacs.org |

| Microwave-Assisted Alkylation | Alkyl Halide, Base, Microwave | Faster reaction, improved N9 selectivity. ub.eduresearchgate.net | High N9 selectivity. ub.edu |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Uses alcohols, inversion of stereochemistry. wikipedia.orgorganic-chemistry.org | Generally N9 selective. nih.gov |

| Copper-Catalyzed Arylation | Aryl Halide, Cu(I) catalyst, Ligand | Directly introduces aryl groups. | High N9 selectivity. rsc.orgdocumentsdelivered.com |

Exocyclic Functionalization and Substitution Reactions

With the purine core in hand, attention turns to the introduction and modification of substituents at the C2 and C6 positions. For the target compound, this involves the displacement of chlorine atoms.

Nucleophilic Substitution at Position 2 (Chlorine Displacement)

The chlorine atom at the C2 position of the 2-chloro-6-substituted purine scaffold is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the purine library. The reactivity at C2 is generally lower than at C6.

Common nucleophiles used to displace the C2-chloro group include:

Amines: Primary and secondary amines can be used to synthesize 2-amino-substituted purines. These reactions are often carried out at elevated temperatures or under microwave irradiation to overcome the lower reactivity of the C2 position. nih.gov

Thiols: Thiolates are excellent nucleophiles and react readily with 2-chloropurines to form 2-thioether derivatives. chemrxiv.org

Alcohols: Alkoxides can displace the chlorine to form 2-alkoxy purines, though this often requires harsher conditions.

The synthesis of 2,6-diamino-substituted purines often proceeds via a stepwise reaction of 2,6-dichloropurine, where the first, more facile substitution occurs at the C6 position, followed by a second, more forcing substitution at the C2 position. researchgate.net

Amination and Alkylation at Position 6 (Dimethylamino Group)

The synthesis of 2-chloro-N,N-dimethyl-9H-purin-6-amine typically starts from 2,6-dichloropurine. researchgate.netchemicalbook.com The chlorine atom at the C6 position is significantly more reactive towards nucleophilic substitution than the one at C2. This difference in reactivity allows for selective functionalization.

The introduction of the dimethylamino group at C6 is achieved by reacting 2,6-dichloropurine with dimethylamine (B145610). This reaction is typically performed in a polar solvent like ethanol (B145695). A base such as triethylamine (B128534) may be added to neutralize the HCl generated during the reaction. In some procedures, the reaction is heated to ensure completion. nih.gov This selective amination yields 2-chloro-N,N-dimethyl-9H-purin-6-amine, which can then be isolated or used directly for further functionalization, such as N9-alkylation.

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 2,6-Dichloropurine | Dimethylamine (or its salt) | 2-Chloro-N,N-dimethyl-9H-purin-6-amine | Ethanol or DMF, often with heating or a base (e.g., Et₃N). nih.govnih.gov |

| 2,6-Dichloro-9-alkylpurine | Dimethylamine | 2-Chloro-N,N-dimethyl-9-alkyl-9H-purin-6-amine | DMF, 90 °C. nih.gov |

Introduction of Diverse Substituents at N9

The N9 position of 2-chloro-N,N-dimethyl-9H-purin-6-amine is a key site for introducing a vast range of substituents to modulate the compound's physicochemical and pharmacological properties. As discussed in section 2.1.2, direct alkylation and the Mitsunobu reaction are primary methods for this transformation.

A common synthetic sequence involves first preparing the 2-chloro-N,N-dimethyl-9H-purin-6-amine scaffold and then introducing the desired N9-substituent. Alternatively, one can start with an N9-substituted-2,6-dichloropurine and then selectively displace the C6-chloro with dimethylamine. nih.gov

Examples of N9-Substituent Introduction:

N9-Alkylation: Reaction of 2-chloro-N,N-dimethyl-9H-purin-6-amine with various alkyl halides (e.g., isopropyl bromide, benzyl (B1604629) bromide) in the presence of a base like K₂CO₃ in a solvent like DMF yields the corresponding N9-alkylated derivatives. researchgate.net

Synthesis of Acyclic Nucleosides: The Mitsunobu reaction is particularly useful for synthesizing acyclic nucleoside analogues by coupling the purine with a suitably functionalized alcohol. nih.gov For instance, reacting 2,6-dichloropurine with cinnamyl alcohol derivatives under Mitsunobu conditions (PPh₃, DIAD) produces N9-cinnamyl-2,6-dichloropurine, which can then be selectively aminated at C6. nih.gov

N9-Arylation: Copper-catalyzed cross-coupling reactions with aryl halides provide a route to N9-aryl derivatives, which are of significant interest in drug design. rsc.orgdocumentsdelivered.com

The ability to introduce diverse chemical moieties at this position is fundamental to the development of purine-based compound libraries for screening against various biological targets. researchgate.netresearchgate.net

Modern Synthetic Techniques and Catalysis

The drive for more efficient, rapid, and selective chemical transformations has led to the adoption of modern techniques in the synthesis of substituted purines. These methods offer significant advantages over classical synthetic approaches, particularly in the construction of diverse compound libraries.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including purine derivatives. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

A common strategy for the synthesis of 2-chloro-N,N-dimethyl-9H-purin-6-amine derivatives involves the sequential functionalization of a 2,6-dichloropurine scaffold. Microwave heating has been effectively employed in the amination of 6-chloropurines. For instance, the reaction of a 6-chloropurine (B14466) derivative with various amines can be achieved in significantly shorter times under microwave irradiation compared to conventional heating. A study on the amination of 6-chloropurine derivatives demonstrated that reactions could be completed in as little as 10 minutes at 120 °C, showcasing the efficiency of this technique. organic-chemistry.org

Research has also explored the use of water as a solvent in microwave-assisted aminations of 6-chloropurines, presenting a greener alternative to traditional organic solvents. This approach has been successful in preparing a range of 6-substituted aminopurine analogs in good yields. researchgate.net The use of a modified microwave oven with a reflux apparatus allows for the smooth amination at the C6 position of the purine ring. researchgate.net

The synthesis of 2,6,9-trisubstituted purines has also been expedited through microwave-assisted protocols. capes.gov.brresearchgate.net These methods provide rapid access to a library of purine analogs, which is invaluable for structure-activity relationship studies. For example, a microwave-assisted protocol for the synthesis of quinoline-fused 1,4-benzodiazepines from 2-chloro,6,7,8-substituted quinoline-3-carbaldehydes highlights the broad applicability of this technology in complex heterocyclic synthesis. youtube.com

| Amine | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) |

|---|---|---|---|

| Aniline | 2-24 h | 10 min | Good |

| Various Primary Amines | N/A | 15-30 min | Moderate to High |

Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Chan-Lam)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Stille and Chan-Lam coupling reactions are particularly relevant for the derivatization of the purine core at the chloro-substituted position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org In the context of 2-chloro-N,N-dimethyl-9H-purin-6-amine, the chlorine atom at the C2 position can serve as a handle for Stille coupling, enabling the introduction of various carbon-based substituents.

While specific examples detailing the Stille coupling of 2-chloro-N,N-dimethyl-9H-purin-6-amine are not extensively documented in readily available literature, the general applicability of this reaction to chloropurines is established. For instance, palladium-catalyzed coupling reactions of 6-chloropurines with organostannanes have been reported. nrochemistry.com The reaction typically proceeds via an oxidative addition of the chloropurine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Organotin Reagent | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ |

| Solvent | DMF, Toluene |

| Additives | CuI, LiCl |

| Temperature | Room Temperature to Reflux |

Chan-Lam Coupling: The Chan-Lam coupling, a copper-catalyzed reaction, facilitates the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. thieme-connect.comorganic-chemistry.org This reaction offers an attractive alternative to palladium-catalyzed methods and can often be performed under milder conditions, sometimes even in air. thieme-connect.com

For the synthesis of derivatives of 2-chloro-N,N-dimethyl-9H-purin-6-amine, the Chan-Lam coupling can be envisioned to introduce new substituents at the purine nitrogen atoms. Research has shown the successful N9-arylation of 2,6-dichloropurine with arylboronic acids using copper(II) acetate (B1210297) as a catalyst. thieme-connect.com This demonstrates the feasibility of employing Chan-Lam coupling for the derivatization of the purine core. The reaction between an aryl boronic acid and an amine is believed to proceed through a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination. thieme-connect.com

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Cu(OAc)₂, CuI |

| Coupling Partner | Arylboronic acids |

| Nucleophile | Amines, Amides, Alcohols |

| Base | Triethylamine, Pyridine |

| Atmosphere | Often can be performed in air |

Retrosynthetic Analysis for Complex Analog Synthesis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. researchgate.net It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical disconnections. This approach is particularly valuable for designing synthetic routes to novel and complex analogs of 2-chloro-N,N-dimethyl-9H-purin-6-amine.

When designing a synthesis for a complex analog, the purine core itself can be a key starting point. For instance, if the goal is to synthesize a derivative with a complex substituent at the C2 position, a retrosynthetic disconnection at the C2-substituent bond would lead back to 2-chloro-N,N-dimethyl-9H-purin-6-amine (or a protected version) and a suitable coupling partner for a transition metal-catalyzed reaction.

A typical retrosynthetic analysis for a C2- and C6-disubstituted purine analog might proceed as follows:

Target Molecule: A purine with specific functionalities at the C2 and C6 positions.

First Disconnection: Disconnect the C2 substituent, suggesting a Stille or Suzuki coupling reaction. This identifies a 2-chloropurine derivative as a key intermediate.

Second Disconnection: Disconnect the C6-amino group, pointing to a nucleophilic aromatic substitution on a 2,6-dichloropurine precursor.

Precursors: This analysis leads back to readily available starting materials like 2,6-dichloropurine and the respective amine and organometallic reagents.

This systematic approach allows for the logical planning of multi-step syntheses and the identification of potential challenges and alternative routes. The power of retrosynthetic analysis lies in its ability to simplify complex synthetic problems and guide the chemist toward an efficient and practical synthetic pathway. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N,n Dimethyl 9h Purin 6 Amine

Nucleophilic Substitution Reaction Pathways

The most prominent reaction pathway for 2-chloro-N,N-dimethyl-9H-purin-6-amine involves the nucleophilic substitution of the chlorine atom at the C2 position. The electron-withdrawing nature of the purine (B94841) ring system facilitates this process, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this mechanism, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex) before the chloride leaving group is expelled.

The lone pair of electrons on the nitrogen atom in amines makes them effective nucleophiles for this type of reaction. savemyexams.com The reaction of 2-chloro-N,N-dimethyl-9H-purin-6-amine with various primary and secondary amines leads to the formation of 2-amino-N,N-dimethyl-9H-purin-6-amine derivatives. These reactions are typically carried out by heating in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). The nucleophilicity of the incoming amine influences the reaction rate and yield.

The synthesis of the parent compound itself often starts from 2,6-dichloropurine (B15474), where the more reactive chlorine atom at the C6 position is first displaced by dimethylamine (B145610). Subsequent substitution at the C2 position requires more forcing conditions.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Conditions | Outcome | Yield |

|---|

Oxidation and Reduction Behavior

The purine ring system and its substituents exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The dimethylamino group at the C6 position is generally resistant to oxidation. However, the purine ring itself can undergo controlled oxidation. Using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) in acidic media at low temperatures (0–5°C) can lead to the formation of purine-6-carboxamide derivatives through oxidation at the C8 position.

Reduction: The chlorine atom at the C2 position can be selectively removed via catalytic hydrogenolysis. This reduction is typically achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. The reaction efficiently yields N,N-dimethyl-9H-purin-6-amine with high purity. This process is a valuable synthetic tool for accessing 2-unsubstituted purine derivatives. Furthermore, oxidation or reduction of the purine core can influence the tautomeric equilibrium of the molecule. nih.gov

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagents | Conditions | Outcome | Yield |

|---|---|---|---|---|

| Oxidation | H₂O₂ or KMnO₄ | Acidic media, 0–5°C | Forms purine-6-carboxamide derivatives via C8 oxidation. | 50–65% |

Hydrolysis Mechanisms

Under certain conditions, 2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo hydrolysis. Prolonged exposure to a strong aqueous base can lead to the cleavage of the pyrimidine (B1678525) ring. This process results in the formation of imidazole (B134444) derivatives, indicating a breakdown of the core purine structure. The mechanism likely involves nucleophilic attack by hydroxide (B78521) ions, leading to a series of ring-opening steps.

Tautomeric Equilibria and their Influence on Reactivity

Like other purine derivatives, 2-chloro-N,N-dimethyl-9H-purin-6-amine can exist in different tautomeric forms, primarily involving the position of the proton on the nitrogen atoms of the imidazole ring (N7-H vs. N9-H). For the parent purine molecule, the N9H tautomer is generally the most stable form in both gas and aqueous phases, although the energy difference between the N9H and N7H tautomers is small in polar solvents, allowing for their coexistence. nih.gov

The presence of substituents significantly influences this tautomeric preference. nih.gov The electronic effects of the 2-chloro and 6-dimethylamino groups, combined with solvent interactions, determine the dominant tautomeric form in a given environment. The π-electron structure of the purine core is dependent on the tautomeric form, which in turn affects the molecule's aromaticity and reactivity. nih.gov For instance, the N7H and N9H tautomers both contain imidazole and pyrimidine rings that are aromatic, possessing 6π electrons each. nih.gov The specific location of the hydrogen atom influences the electron density distribution across the purine system, thereby affecting the susceptibility of different positions to electrophilic or nucleophilic attack. nih.gov

Biological Activities and Pharmacological Target Engagement of 2 Chloro N,n Dimethyl 9h Purin 6 Amine Analogs

Structure-Activity Relationship (SAR) Elucidation

The potency of purine-based inhibitors is largely determined by the substitution pattern at the C2, C6, and N9 positions of the heterocyclic core. acs.org Extensive research has demonstrated that modifying these positions can dramatically alter a compound's biological activity, particularly its ability to inhibit protein kinases, which are often dysregulated in diseases like cancer. nih.gov

Systematic modifications at the three key positions of the purine (B94841) ring have provided critical insights into the structure-activity relationships (SAR) of these analogs.

C2 Position: The substituent at the C2 position often points toward the ribose-binding pocket of the ATP-binding site in kinases. acs.org For many cyclin-dependent kinase (CDK) inhibitors, substitution of the C2 side chain with groups of varying sizes, such as methyl, propyl, or phenyl, only slightly decreases the inhibitory activity compared to lead compounds like (R)-roscovitine. nih.gov However, in some contexts, increased steric bulk at this position can be detrimental to activity. For instance, analysis of certain antitumor purine series showed that bulky systems at the C2 position are not favorable for cytotoxicity. nih.gov In one study on CDK12 inhibitors, replacing a hydrogen at C2 with a 3-pyridyl group was a key design element. mdpi.com

C6 Position: The C6 position is critical for interaction with the "hinge" region of the kinase ATP-binding site. The nature of the substituent here significantly influences binding affinity. For example, replacing the chloro group of 9-cyclopentyl-2,6-dichloro-9H-purine with various biarylmethylamino groups has led to highly potent CDK inhibitors. acs.org The use of an arylpiperazinyl system at position C6 was found to be beneficial for cytotoxic activity in a series of antitumor purines. nih.gov In the development of CDK12 inhibitors, a series of bipyridyl methanamines were incorporated at the C6 position to explore the SAR. mdpi.com

N9 Position: The substituent at the N9 position typically occupies the solvent-exposed region of the ATP-binding site. Studies show that increasing the steric bulk at the N9 position can reduce the inhibitory potential of CDK inhibitors. nih.gov For instance, in a series of CDK12 inhibitors, an ethyl group at N9 conferred significantly better inhibitory activity than a larger isopropyl group. mdpi.com Conversely, other studies have found that substituting the N9 position with alkyl or cycloalkyl groups, such as cyclopentyl, is a common and effective strategy for enhancing the potency of CDK inhibitors. acs.orgnih.gov The regioselective alkylation of the purine ring at N9 over N7 is a critical synthetic step, as N7 alkylation can be unfavorable for activity. researchgate.net

The following tables summarize SAR data for a series of 2,6,9-trisubstituted purine analogs designed as CDK12 inhibitors. mdpi.com

Table 1: SAR for Substituents at C6 Position

| Compound | C6-Substituent | CDK12/cyclinK IC50 (nM) | HCC1954 GI50 (nM) |

|---|---|---|---|

| 17a | Bi-pyridyl methanamine A | 142 | 140 |

| 17b | Bi-pyridyl methanamine B | >1000 | >1000 |

| 17c | Bi-pyridyl methanamine C | 298 | 180 |

Table 2: SAR for Substituents at C2 Position

| Compound | C2-Substituent | CDK12/cyclinK IC50 (nM) | HCC1954 GI50 (nM) |

|---|---|---|---|

| 17f | 3-pyridyl | 221 | 170 |

| 21a | phenyl | >1000 | >1000 |

| 21b | 4-fluorophenyl | >1000 | >1000 |

Table 3: SAR for Substituents at N9 Position

| Compound | N9-Substituent | CDK12/cyclinK IC50 (nM) | HCC1954 GI50 (nM) |

|---|---|---|---|

| 17f | isopropyl | 221 | 170 |

| 28a | ethyl | 16 | 40 |

| 28b | cyclopropyl | 60 | 110 |

Stereochemistry plays a vital role in the pharmacological activity of purine analogs. The three-dimensional arrangement of atoms can significantly impact how a molecule fits into its biological target. A prominent example is roscovitine, a 2,6,9-trisubstituted purine, where the optically pure (R)-enantiomer is a potent CDK inhibitor and is being evaluated in clinical trials for cancer. acs.org This highlights that one enantiomer can be significantly more active than the other.

Further evidence comes from studies where chiral substituents were introduced at the C2 position. For instance, a compound featuring a (2R)-pyrrolidin-2-yl-methanol substituent at C2 demonstrated optimal inhibitory activity against CDK1, CDK2, and CDK5. nih.gov This specificity suggests that the precise stereochemical configuration is essential for achieving high-potency interactions within the kinase's active site.

Modulation of Cellular and Biochemical Pathways

Analogs of 2-chloro-N,N-dimethyl-9H-purin-6-amine exert their biological effects by intervening in fundamental cellular processes. Their structural similarity to endogenous purines allows them to interact with and disrupt pathways involved in cell signaling, proliferation, and metabolism. wikipedia.org

A primary mechanism of action for many 2,6,9-trisubstituted purine analogs is the inhibition of cyclin-dependent kinases (CDKs), which are central regulators of cell cycle progression and transcription. acs.orgnih.gov By competitively binding to the ATP pocket of CDKs, these inhibitors block the phosphorylation of target proteins, such as the retinoblastoma protein (Rb), thereby preventing cells from progressing through the cell cycle. acs.orgtandfonline.com

This inhibition leads to cell cycle arrest, often at the G1/S or G2/M checkpoints. mdpi.comnih.gov For example, one potent Bcr-Abl inhibitor based on the 2,6,9-trisubstituted purine scaffold was shown to arrest chronic myeloid leukemia cells in the G1 phase. mdpi.com In some cases, prolonged exposure to these inhibitors can lead to massive nuclear fragmentation, a phenomenon described as mitotic catastrophe, rather than typical apoptosis. nih.gov The antiproliferative effects are often potent, with some analogs showing growth inhibitory (GI₅₀) values in the nanomolar range against various cancer cell lines. mdpi.commdpi.com

Purine analogs, due to their structural resemblance to adenine (B156593) and guanine (B1146940), can profoundly disrupt nucleic acid metabolism. wikipedia.orgtaylorandfrancis.com They can exert their effects through multiple mechanisms. One major route is the inhibition of de novo purine biosynthesis, which reduces the intracellular pool of nucleotides required for DNA and RNA synthesis. nih.gov Another key mechanism involves the analog being metabolized into its triphosphate form, which can then be incorporated into growing DNA or RNA chains. taylorandfrancis.comnih.gov This incorporation can retard chain elongation and inhibit the function of DNA and RNA polymerases, ultimately leading to a halt in replication and transcription. nih.govresearchgate.net

Furthermore, some purine analogs are potent inhibitors of ribonucleotide reductase, a critical enzyme responsible for converting ribonucleotides into the deoxyribonucleotides necessary for DNA synthesis. nih.gov By inhibiting this enzyme, the analogs deplete the cell of the building blocks for DNA replication, which can potentiate their own incorporation into DNA in a "self-potentiation" effect. nih.gov Some purine compounds have also been observed to block the intracellular uptake of natural nucleosides, further starving the cell of essential precursors for nucleic acid synthesis. nih.gov

Beyond direct interference with nucleic acids, these analogs can interact with the broader network of purine metabolism. The synthesis of purine nucleotides is a complex process that begins with phosphoribosyl pyrophosphate (PRPP) and culminates in inosine (B1671953) monophosphate (IMP), a key branchpoint. nih.govutah.edu Purine analogs can mimic natural intermediates and disrupt this pathway.

For example, the analog 6-mercaptopurine (B1684380) is activated to thioinosine monophosphate (TIMP). TIMP mimics the natural feedback regulators of the pathway, inhibiting the very first step in de novo purine synthesis. nih.gov It can also block the conversion of IMP to adenylic acid and guanylic acid. nih.gov The introduction of synthetic purine analogs can disrupt the carefully regulated metabolic network, leading to an accumulation of certain intermediates and a depletion of others, which has toxic consequences for the cell. nih.gov The entire enzymatic machinery for de novo purine synthesis can assemble into a complex called the "purinosome," which enhances the efficiency of the pathway; this complex represents another potential target for disruption by purine analogs. nih.gov The catabolism of purines, which leads to uric acid, is another process that can be affected. youtube.com For instance, the enzyme xanthine (B1682287) oxidase, a key player in purine degradation, is a well-known drug target. youtube.com

Specific Pharmacological Target Engagement of 2-Chloro-N,N-dimethyl-9H-purin-6-amine Analogs

The therapeutic potential of 2-chloro-N,N-dimethyl-9H-purin-6-amine and its related compounds is rooted in their ability to bind to and modulate the function of various critical biological macromolecules. The structural features of the purine scaffold, particularly substitutions at the C2, C6, and N9 positions, allow for a wide array of interactions with enzymes, receptors, and other proteins, leading to specific pharmacological effects. nih.govnih.gov

Enzyme Inhibition (e.g., Kinases, DprE1, Viral DNA Polymerase, Casein Kinase 1 delta)

A significant mechanism of action for many purine derivatives is the inhibition of enzyme activity. nih.gov Their structural similarity to endogenous purines allows them to act as competitive inhibitors in the active sites of numerous enzymes.

Kinase Inhibition : The dysregulation of protein kinases is a known factor in a multitude of diseases, including cancer. nih.gov Substituted purines are recognized as potent inhibitors of these enzymes. nih.govnih.gov Analogs of 2-chloro-N,N-dimethyl-9H-purin-6-amine have been specifically investigated as kinase inhibitors. For instance, N9-substituted purine analogs have been developed as selective inhibitors of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). researchgate.net Arylethyl moieties at the N9 position tend to favor CK1ε inhibition, while other substitutions can shift selectivity. researchgate.net The electrostatic potential within the kinase's active site, influenced by key residues, plays a crucial role in the binding stability and inhibitory potency of these purine analogs. researchgate.net

DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the cell wall in Mycobacterium tuberculosis, making it a key target for anti-tuberculosis drug discovery. nih.govnih.gov An in-silico study identified a purine derivative, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), as a promising DprE1 inhibitor. nih.govnih.gov Molecular dynamics simulations confirmed the stable binding of this compound to the DprE1 enzyme, suggesting its potential as a lead compound for developing new anti-TB drugs. nih.gov

Viral DNA Polymerase Inhibition : Nucleoside analogs are a cornerstone of antiviral therapy, with most approved drugs in this class targeting viral genome replication by inhibiting a DNA polymerase. frontiersin.org These analogs mimic natural nucleosides and are incorporated by viral enzymes, leading to the disruption of viral replication. frontiersin.org While specific studies on 2-chloro-N,N-dimethyl-9H-purin-6-amine were not detailed, the general class of purine analogs is well-established as inhibitors of viral DNA polymerases, particularly for herpesviruses and HIV.

Casein Kinase 1 delta (CK1δ) Inhibition : As mentioned, CK1δ is a specific kinase target for purine analogs. Structure-based drug design has led to the synthesis of N9-aryl-substituted purines with varying selectivity for CK1δ versus its isoform CK1ε. researchgate.net For example, a 2-naphthyl ring at the purine N9-position can render the inhibitor unstable in the active site of CK1δ due to incongruous electrostatic surfaces, highlighting the subtleties that govern isoform-selective inhibition. researchgate.net

| Analog/Derivative | Target Enzyme | Activity/Finding | Source |

|---|---|---|---|

| (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide) | DprE1 | Identified as a stable and potent inhibitor through in-silico studies, suggesting potential as an anti-tuberculosis agent. | nih.govnih.gov |

| N9-Arylethyl-purine analogs | Casein Kinase 1ε (CK1ε) | Exhibited potent inhibition with IC50 values ranging from 30 to 1400 nM. | researchgate.net |

| N9-Aryl-substituted purine analogs | Casein Kinase 1δ (CK1δ) | Selectively inhibit CK1δ based on electrostatic interactions in the active site. | researchgate.net |

| 2-Chloroadenosine | Adenosine (B11128) Deaminase (ADA) | Acts as a competitive inhibitor of the enzyme. |

Receptor Ligand Interactions (e.g., Purinergic Receptors, Adenosine Receptors)

Purine analogs are well-known for their interactions with purinergic receptors, particularly adenosine receptors (ARs), which are G-protein coupled receptors involved in numerous physiological processes. nih.gov

Modifications at the C2 and N6 positions of the purine ring are crucial for determining the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). The 2-chloro substitution, as seen in analogs like 2-chloro-N6-cyclopentyladenosine (CCPA), can significantly enhance binding affinity. CCPA is a potent and selective agonist for the A1 adenosine receptor but also demonstrates antagonist activity at the human A3 receptor with a Ki value of 35 nM. Other 2-chloro-adenosine derivatives have shown varying affinities and selectivities across the AR family. For example, 2-chloro-6'-thioadenosine displayed a Ki of 20 nM at A2a receptors, making it 15-fold selective over A1 receptors. These interactions make purine analogs valuable pharmacological tools and potential therapeutics for conditions involving adenosinergic signaling.

| Analog/Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Human A3 Adenosine Receptor | 35 nM | Acts as an antagonist; also a potent and selective A1 agonist. | |

| 2-Chloro-6'-thioadenosine | A2a Adenosine Receptor | 20 nM | 15-fold selective vs A1 receptor. | |

| 2-Chloro-2'-deoxyadenosine | A1 Adenosine Receptor | 7.4 µM | Characterized as a putative partial agonist. | |

| 2-Chloroadenin-9-yl(β-D-6'-thioarabinoside) | A1 Adenosine Receptor | 5.4 µM | Characterized as a putative partial agonist. | |

| 2-Chloroadenin-9-yl(β-L-2'-deoxy-6'-thiolyxofuranoside) | A1 Adenosine Receptor | 8 µM | Appears to be an antagonist. |

Chaperone Protein Modulation (e.g., Hsp90, Grp94)

The molecular chaperone Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. nih.gov Hsp90 is responsible for maintaining the stability and function of numerous client proteins that are essential for cancer cell growth and survival. nih.gov Purine-scaffold inhibitors were the first synthetic small molecules developed to target Hsp90. nih.gov Specifically, derivatives of 8-arylmethyl-9H-purin-6-amine have been identified as potent Hsp90 inhibitors, with some advancing to clinical trials for patients with advanced cancers. nih.gov These compounds represent a significant class of agents that function by disrupting the chaperone activity essential for malignant cells. nih.gov

RNA Methylation Reader Protein Binding (e.g., YTHDC1)

N6-methyladenosine (m6A) is a widespread internal modification in eukaryotic mRNA, and its biological function is mediated by specific "reader" proteins that recognize the methylated base. nih.gov The YT521-B homology (YTH) domain family, which includes proteins like YTHDC1, YTHDC2, and YTHDF1-3, are the primary readers of the m6A mark. These reader proteins bind to m6A-containing mRNA and can influence its stability, translation, and localization, thereby adding a layer of post-transcriptional gene regulation. nih.gov While the m6A regulatory pathway and its reader proteins are crucial in cellular processes and disease, current research documented in the provided sources does not establish a direct binding interaction between 2-chloro-N,N-dimethyl-9H-purin-6-amine analogs and RNA methylation reader proteins like YTHDC1.

Diverse Biological Activities and Therapeutic Potential

The engagement of 2-chloro-N,N-dimethyl-9H-purin-6-amine analogs with the aforementioned pharmacological targets translates into a range of biological activities, with significant potential for therapeutic applications, particularly in oncology.

Anticancer and Antiproliferative Applications

The ability of purine analogs to inhibit key enzymes like kinases and modulate crucial proteins like Hsp90 makes them promising candidates for cancer therapy. nih.govnih.gov Their antiproliferative activity has been demonstrated across various cancer cell lines.

Research has shown that chlorinated purine analogs can inhibit the growth of cancer cells. nih.gov For instance, certain chlorinated maprotiline (B82187) analogues demonstrated antiproliferative effects against lung carcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines at low micromolar concentrations. Furthermore, a series of 2-chloropurine arabinosides containing chiral amino acid amides at the C6 position were synthesized and tested for antiproliferative activity against the U937 human acute myeloid leukemia cell line. Among these, a serine derivative, 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, showed significant activity with an IC50 value of 16 μM, which was comparable to the established anticancer drug Nelarabine.

| Analog/Derivative | Cancer Cell Line | Cancer Type | Activity (IC50) | Source |

|---|---|---|---|---|

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine (4b) | U937 | Human Acute Myeloid Leukemia | 16 µM | |

| Chlorinated maprotiline analogues (Compounds 6, 7, 13) | A549 | Lung Carcinoma | Active at low micromolar concentrations. | |

| Chlorinated maprotiline analogues (Compounds 6, 7, 13) | HepG2 | Hepatocellular Carcinoma | Active at low micromolar concentrations. | |

| Chlorinated maprotiline intermediates (Compounds 4, 5) | HCT-116 | Colorectal Carcinoma | High antiproliferative activity. | |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide ((S)-1) | HCT116 | Colon Cancer | 7.1 ± 0.6 μM |

Antiviral and Antimicrobial Research

The structural framework of purine analogs, including derivatives of 2-chloro-N,N-dimethyl-9H-purin-6-amine, has been a fertile ground for the discovery of novel antiviral and antimicrobial agents. Researchers have systematically modified the purine core to explore structure-activity relationships (SAR) and identify compounds with potent activity against a range of pathogens.

In the realm of antiviral research, nucleoside analogues incorporating a 6-chloropurine (B14466) moiety have demonstrated significant potential. A study focused on developing agents against SARS-CoV revealed that the presence of a chlorine atom at the 6-position of the purine base was crucial for antiviral activity. nih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine group may facilitate the formation of a covalent bond with a target enzyme, leading to irreversible inhibition. nih.gov This was supported by the observation that substituting the chlorine with less reactive groups, like methoxy (B1213986) (–OMe) or methylthio (–SMe), diminished the antiviral effect. nih.gov Furthermore, an unprotected 5'-hydroxyl group on the ribofuranosyl structure was found to be important, suggesting that intracellular phosphorylation to the triphosphate form is a necessary activation step, a common mechanism for nucleoside antivirals. nih.gov

Carbocyclic analogues of 2-amino-6-substituted-purines have also been evaluated for their antiviral properties. Notably, the carbocyclic analogue of 2,6-diaminopurine (B158960) ribofuranoside displayed high activity against Herpes Simplex Virus, type 1 (HSV-1) and vaccinia virus. nih.gov The 2-amino-6-chloropurine (B14584) derivative also showed significant activity against HSV-1. nih.gov Further studies on carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines confirmed their activity against both HSV-1 and HSV-2 in cell cultures, with some demonstrating potent effects. nih.gov

In the context of antimicrobial research, various substituted purine derivatives have been synthesized and tested against a panel of bacteria and fungi. A series of 6-substituted aminopurines and 9-substituted-6-substituted aminopurines were evaluated for their antimicrobial activity. nih.gov Notably, a compound with a 4-chlorobenzylamino group at the 6-position of the purine ring showed antibacterial activity comparable to ciprofloxacin (B1669076) against both standard and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, certain 6-substituted and 9-substituted aminopurines exhibited excellent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. nih.govresearchgate.net These compounds were more effective than the standard antifungal agent, oxiconazole. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of selected purine analogs.

| Compound/Analog Description | Target Organism | Activity Measurement | Result |

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | MIC | 3.12 µg/mL |

| 6-[(N-phenylaminoethyl)amino]-9H-purine | Candida albicans | MIC | 3.12 µg/mL |

| Purine with 4-chlorobenzylamino group at C6 | MRSA (standard and clinical isolate) | Antibacterial Activity | Comparable to Ciprofloxacin |

Antitubercular Agent Development

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents with novel mechanisms of action. Purine analogs have emerged as a promising class of compounds in this endeavor. ingentaconnect.comgrantome.com

A significant breakthrough in this area came from the phenotypic screening of a library of purine derivatives against Mycobacterium tuberculosis (Mtb). This led to the identification of 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent with a minimum inhibitory concentration (MIC₉₉) of 4 µM. nih.gov Extensive structure-activity relationship (SAR) studies highlighted the critical role of the 7-(naphthalen-2-ylmethyl) substitution for the antitubercular activity. These studies also indicated that positions 2 and 6 of the purine core could be modified to enhance potency. nih.gov

This optimization effort resulted in the development of analogs with 6-amino or 6-ethylamino substitutions, which demonstrated strong in vitro activity against the Mtb H₃₇Rv strain (MIC of 1 µM) and several clinically isolated drug-resistant strains. nih.gov These optimized compounds exhibited limited toxicity to mammalian cells, moderate clearance in metabolic stability assays, good aqueous solubility, and high plasma stability. nih.gov An important finding was that these purines were inactive against a panel of other Gram-positive and Gram-negative bacteria, suggesting a specific mode of action against mycobacteria. nih.gov

To elucidate the mechanism, Mtb mutants resistant to the lead compound were generated and sequenced. The mutations were identified in the dprE1 (Rv3790) gene, which encodes the decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.gov This enzyme is essential for the biosynthesis of arabinan, a vital component of the mycobacterial cell wall. Subsequent radiolabeling experiments confirmed that these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit the DprE1 enzyme. nih.gov

The table below presents the antitubercular activity of key purine analogs.

| Compound/Analog Description | Target | Activity Measurement | Result |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | M. tuberculosis H₃₇Rv | MIC₉₉ | 4 µM |

| 6-amino-7-(naphthalen-2-ylmethyl)-7H-purine | M. tuberculosis H₃₇Rv & drug-resistant strains | MIC | 1 µM |

| 6-ethylamino-7-(naphthalen-2-ylmethyl)-7H-purine | M. tuberculosis H₃₇Rv & drug-resistant strains | MIC | 1 µM |

Anti-inflammatory Research

Analogs of purines are also being investigated for their potential to modulate inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, and targeting key signaling molecules involved in the inflammatory response is a major therapeutic strategy.

One line of research has focused on the development of 9-cinnamyl-9H-purine derivatives as anti-inflammatory agents. Inspired by the structures of natural anti-inflammatory compounds like resveratrol (B1683913) and curcumin, these novel purine analogs were designed to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov One of the most potent compounds from this series significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, with an IC₅₀ value of 6.4 µM, which was more potent than resveratrol (IC₅₀: 26.4 µM). nih.gov This compound also effectively reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and lowered the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistic studies revealed that this effect was achieved by disrupting the interaction between TLR4 and its downstream adaptor protein, MyD88, leading to the suppression of the NF-κB signaling pathway. nih.gov

Another area of investigation involves 7-substituted purine-2,6-diones. A series of these compounds were evaluated in various in vivo models of pain and inflammation. nih.gov The most active compounds demonstrated significant analgesic and anti-inflammatory effects. The mechanism of action for these compounds is suggested to involve the inhibition of phosphodiesterase (PDE), with one of the most active compounds showing potent inhibition of PDE4B. nih.gov

Gold(I) complexes incorporating 6-substituted-purine derivatives have also been synthesized and evaluated for their anti-inflammatory properties. nih.gov Representative complexes were found to potently reduce the production of pro-inflammatory cytokines, including TNF-α and IL-1β, in LPS-activated macrophages. These gold(I)-purine complexes showed biological effects that were comparable or superior to the established anti-inflammatory drug Auranofin. nih.gov

The table below details the anti-inflammatory activity of representative purine analogs.

| Compound/Analog Description | Target/Assay | Activity Measurement | Result |

| 9-cinnamyl-9H-purine derivative (5e) | NO production in LPS-induced macrophages | IC₅₀ | 6.4 µM |

| Resveratrol (for comparison) | NO production in LPS-induced macrophages | IC₅₀ | 26.4 µM |

| 7-substituted purine-2,6-dione (B11924001) (1) | Phosphodiesterase 4B (PDE4B) | Inhibition | More efficient than rolipram |

| Gold(I) complexes with 6-substituted-purines | TNF-α, IL-1β production in LPS-activated macrophages | Cytokine Reduction | Strong |

Computational Chemistry and Structural Biology Studies

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

While specific molecular modeling and docking studies for 2-chloro-N,N-dimethyl-9H-purin-6-amine are not extensively detailed in publicly available literature, the principles are well-established for the broader class of purine (B94841) derivatives. These compounds are known to interact with a variety of protein targets, particularly protein kinases, by mimicking the endogenous ligand adenosine (B11128) triphosphate (ATP).

Molecular docking simulations for substituted purines are frequently employed to predict their binding orientation and affinity within the active sites of proteins like c-Src tyrosine kinase. tandfonline.com These simulations help to rationalize the structure-activity relationships observed in biological assays. For instance, understanding the interactions within the ATP-binding pocket can explain why certain substituents on the purine core enhance or diminish inhibitory activity.

Furthermore, computational models are indispensable when experimental structures are unavailable. For example, in the study of purinergic receptors like the P2Y14 receptor, where a crystal structure has not been elucidated, molecular modeling has been used to postulate the binding of new antagonists. nih.gov Studies on other purine derivatives also use density functional theory (DFT) calculations to investigate the stability of hydrogen-bonded complexes, which is crucial for their interaction with biological partners. acs.org This analysis can distinguish between different binding geometries, such as Watson-Crick and Hoogsteen, which fundamentally alters how the ligand is presented to the protein. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. For purine derivatives, QSAR provides valuable insights into the structural features that govern their interactions with biological targets.

Several QSAR studies have been conducted on classes of compounds that include the 2-chloro-N,N-disubstituted purine scaffold. A 2D-QSAR analysis of 34 substituted purine analogues as inhibitors of c-Src tyrosine kinase identified key molecular descriptors that influence activity. tandfonline.comresearchgate.net The best model showed a strong predictive correlation and highlighted the importance of descriptors related to electrotopological states (SsCH3E-index), hydrogen donor capacity, and specific atom counts (T_2_Cl_3). tandfonline.comresearchgate.net

In another study focusing on 2,6,9-trisubstituted purine derivatives as potential antitumor agents, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) were utilized. mdpi.comnih.gov The results from these models indicated that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing to 70% of the model's predictive power. mdpi.comnih.gov Specifically, the analysis concluded that bulky substituents at the C-2 position of the purine ring—the position of the chlorine atom in 2-chloro-N,N-dimethyl-9H-purin-6-amine—are not favorable for activity, whereas an arylpiperazinyl system at the C-6 position is beneficial. nih.gov

| Purine Derivative Class | Biological Target | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| Substituted purine analogues | c-Src tyrosine kinase | 2D-QSAR (Partial Least Squares) | Activity correlates with SsCH3E-index, H-Donor Count, and T_2_Cl_3 descriptors. | tandfonline.comresearchgate.net |

| 2,6,9-Trisubstituted purines | Antitumor (various cancer cell lines) | 3D-QSAR (CoMFA) | Steric properties are more influential (70%) than electronic properties. Bulky groups at C-2 are unfavorable. | mdpi.comnih.gov |

| 9-Benzyl-6-dimethylamino-9H-purines | Benzodiazepine receptor | QSAR | The receptor likely possesses a strong nucleophilic centre, a polar site, and a hydrophobic pocket. | nih.gov |

X-ray Crystallographic Analysis of Purine Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal. While the specific crystal structure for 2-chloro-N,N-dimethyl-9H-purin-6-amine is not available, analysis of closely related analogs provides critical insights into the expected molecular conformation, planarity, and intermolecular packing forces.

Crystallographic studies of substituted purines consistently show that the fused imidazole (B134444) and pyrimidine (B1678525) ring system is essentially planar. In the crystal structure of a very close analog, 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine , the purine core is nearly flat. nih.gov The maximum deviation from the mean plane is just 0.0013 (14) Å for the imidazole ring and 0.0207 (13) Å for the pyrimidine ring. nih.gov The carbon atoms of the N,N-dimethylamino group at the C6 position also lie essentially in the plane of the pyrimidine ring. nih.gov

Similarly, for 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine , the entire nine-atom purine system is confirmed to be essentially planar, with a root-mean-square deviation of only 0.0063 (11) Å from the least-squares plane. iucr.orgresearchgate.net However, this study also noted that the pyrimidine ring is markedly deformed from a regular hexagonal geometry, with an internal N1–C2–N3 angle of 132.0 (11)°. iucr.orgresearchgate.net This deformation is a common feature in substituted purines, arising from the electronic and steric influences of the substituents.

| Parameter | 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine nih.gov | 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine iucr.orgresearchgate.net |

|---|---|---|

| Formula | C₁₀H₁₄ClN₅ | C₁₀H₁₄ClN₅ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 12.0483 (3) | 8.1385 (2) |

| b (Å) | 8.7689 (2) | 9.6245 (2) |

| c (Å) | 11.5538 (3) | 14.8388 (3) |

| β (°) | 109.965 (3) | 92.997 (2) |

| Purine Ring System Deviation (r.m.s.) | N/A | 0.0063 (11) Å |

| Max Deviation (Pyrimidine Ring) | 0.0207 (13) Å | N/A |

The arrangement of molecules in a crystal is dictated by a network of intermolecular forces. In purine derivative crystals, these interactions are typically weak hydrogen bonds and other non-covalent contacts.

The crystal structure of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine features a different set of primary interactions. Here, molecules are linked by weak intermolecular N–H···N and C–H···π interactions. iucr.orgresearchgate.net The C–H···π interaction involves a hydrogen atom from one molecule interacting with the electron cloud of the purine ring system of an adjacent molecule.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine | C–H···N | Links molecules into chains parallel to the c-axis. | nih.gov |

| C–H···Cl | Provides additional stabilization to the crystal packing. | nih.gov | |

| 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | N–H···N | Connects adjacent molecules via weak hydrogen bonds. | iucr.orgresearchgate.net |

| C–H···π | Involves a hydrogen atom interacting with the purine π-system. | iucr.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-chloro-N,N-dimethyl-9H-purin-6-amine. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, as well as multi-dimensional correlation experiments, a complete picture of the molecular framework can be assembled.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in 2-chloro-N,N-dimethyl-9H-purin-6-amine will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The purine (B94841) ring carbons will resonate in the aromatic region, with those bonded to electronegative atoms (like chlorine and nitrogen) appearing at different fields. The carbons of the dimethylamino group will be found in the aliphatic region. General ranges for substituted purines suggest that the purine carbons appear between approximately 115 and 160 ppm. nih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful technique for probing the electronic structure at the nitrogen centers within the purine core and the dimethylamino substituent. Due to the low natural abundance and sensitivity of ¹⁵N, its detection often requires specialized techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments. bldpharm.com These 2D NMR experiments reveal correlations between protons and nitrogen atoms over two to three bonds, aiding in the definitive assignment of the nitrogen signals in the purine ring system. bldpharm.combldpharm.com The chemical shifts of the five nitrogen atoms in the molecule would provide valuable information on tautomeric forms and electronic distribution.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC are crucial for assembling the complete molecular structure.

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system.

HSQC: Correlates protons directly to the carbon atoms they are attached to, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different fragments of the molecule and confirming the positions of substituents on the purine ring. For example, an HMBC experiment could show a correlation between the N-methyl protons and the C6 carbon of the purine ring, confirming the location of the dimethylamino group.

A summary of expected NMR data based on related compounds and general knowledge of purine chemistry is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.0 - 8.5 | s | C8-H proton on the purine ring. |

| ¹H | ~3.2 - 3.6 | s | N(CH₃)₂ protons. |

| ¹H | Variable (broad) | s | N9-H proton, often exchanges with solvent. |

| ¹³C | ~150 - 160 | C2, C4, C6 carbons, influenced by heteroatoms. | |

| ¹³C | ~140 - 150 | C8 carbon. | |

| ¹³C | ~115 - 125 | C5 carbon. | |

| ¹³C | ~35 - 45 | N(CH₃)₂ carbons. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of 2-chloro-N,N-dimethyl-9H-purin-6-amine (C₇H₈ClN₅). By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity and purity of the synthesized compound.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak ([M]⁺ or [M+H]⁺) and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. For 2-chloro-N,N-dimethyl-9H-purin-6-amine, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the dimethylamino group, or cleavage of the purine ring itself. While a detailed fragmentation study for this specific compound is not available in the provided search results, general fragmentation patterns for related heterocyclic systems often involve the loss of small, stable molecules or radicals. researchgate.net

| Ion | m/z (Expected) | Description |

| [M]⁺ | 197/199 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| [M-CH₃]⁺ | 182/184 | Loss of a methyl radical from the dimethylamino group. |

| [M-Cl]⁺ | 162 | Loss of a chlorine radical. |

| [M-N(CH₃)₂]⁺ | 153/155 | Loss of the dimethylamino group. |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for both the purification of 2-chloro-N,N-dimethyl-9H-purin-6-amine after synthesis and for the assessment of its purity.

Column Chromatography: This is a standard method for the preparative purification of the compound. In the synthesis of related N,N-dimethyl purine derivatives, column chromatography using silica (B1680970) gel as the stationary phase has been successfully employed. A typical mobile phase consists of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of column chromatography fractions. A small amount of the sample is spotted on a silica gel plate, which is then developed in a suitable solvent system. The separated spots are visualized under UV light, allowing for a qualitative assessment of the number of components in the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound with high accuracy. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), would be suitable for this purpose. The compound would elute at a characteristic retention time, and the purity can be calculated from the area of the peak relative to the total area of all peaks in the chromatogram. While specific HPLC conditions for this compound were not detailed in the search results, methods for related purine derivatives are widely documented.

Emerging Applications and Research Horizons for 2 Chloro N,n Dimethyl 9h Purin 6 Amine

Utilization as Chemical Probes in Mechanistic Biology

Substituted purines are invaluable tools in mechanistic biology for probing the function of enzymes and receptors. The strategic placement of substituents on the purine (B94841) ring can modulate the molecule's interaction with biological targets, providing insights into binding mechanisms and cellular pathways. While specific studies on 2-chloro-N,N-dimethyl-9H-purin-6-amine as a chemical probe are not extensively documented, the broader class of 2-chloro-6-aminopurine derivatives has been investigated for such purposes.

These molecules can act as ligands for various biological targets, including protein kinases and purine nucleoside phosphorylases. The chlorine atom at the C2 position and the dimethylamino group at the C6 position are critical for these interactions, potentially influencing binding affinity and selectivity. For instance, in related purine derivatives, modifications at these positions have been shown to be crucial for their inhibitory activity against certain enzymes. The N,N-dimethyl functionality can influence solubility and steric interactions within a binding pocket, while the chloro group can act as a key interaction point or a reactive handle for further derivatization.

The general approach for utilizing such compounds as chemical probes involves synthesizing a series of analogues with systematic variations to establish structure-activity relationships (SAR). This allows researchers to map the binding site of a target protein and understand the key molecular interactions.

| Aspect of Mechanistic Study | Role of 2-Chloro-6-Aminopurine Scaffold | Inferred Potential of 2-chloro-N,N-dimethyl-9H-purin-6-amine |

| Enzyme Inhibition Kinetics | Serves as a competitive or non-competitive inhibitor to elucidate enzyme mechanisms. | Could be a valuable tool for studying enzymes involved in purine metabolism or signaling pathways. |

| Receptor Binding Assays | Acts as a ligand to characterize receptor binding sites and downstream signaling. | Potential to probe purinergic receptors or other ATP-binding proteins. |

| Structure-Activity Relationship (SAR) | Systematic modification of substituents to map binding pockets. | The dimethylamino and chloro groups provide handles for synthetic modification to develop more potent and selective probes. |

Role as Intermediates in Complex Organic Synthesis

The reactivity of the purine core, particularly when substituted with a halogen, makes compounds like 2-chloro-N,N-dimethyl-9H-purin-6-amine valuable intermediates in the synthesis of more complex molecules. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

This reactivity is exploited in the synthesis of novel bioactive compounds, including potential therapeutic agents. For example, the chloro group can be displaced by various nucleophiles such as amines, thiols, and alcohols, leading to a diverse library of 2-substituted purine derivatives. The N,N-dimethylamino group at the C6 position, being less reactive towards nucleophilic substitution, generally remains intact during these transformations, thus providing a stable structural element.

A general synthetic route to related 2-chloro-6-substituted purines often starts from a more readily available purine, such as 2,6-dichloropurine (B15474). Selective substitution at the C6 position followed by further modification at the C2 position is a common strategy. For instance, the synthesis of a related compound, 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, involves the reaction of 2,6-dichloro-9-isopropyl-9H-purine with ethylamine. nih.gov A similar approach could be envisioned for the synthesis of 2-chloro-N,N-dimethyl-9H-purin-6-amine.

| Reaction Type | Reagents and Conditions (Inferred from related syntheses) | Product Class | Potential Application of Products |

| Nucleophilic Aromatic Substitution | Various nucleophiles (R-NH2, R-SH, R-OH), often with a base (e.g., triethylamine) in a solvent like DMF at elevated temperatures. | 2-Substituted-6-(dimethylamino)purines | Development of novel kinase inhibitors, antiviral agents, or other bioactive molecules. |

| Cross-Coupling Reactions | Boronic acids (Suzuki coupling) or other organometallic reagents with a palladium or nickel catalyst. | 2-Aryl or 2-alkyl-6-(dimethylamino)purines | Creation of compounds with extended aromatic systems for applications in medicinal chemistry or materials science. |

| Further Heterocyclic Ring Formation | Reaction with bifunctional nucleophiles to build additional rings onto the purine scaffold. | Fused heterocyclic systems containing the 6-(dimethylamino)purine moiety | Exploration of novel chemical space for drug discovery. |

Research in Plant Growth Regulation Modulators

Certain purine derivatives are known to exhibit cytokinin activity, playing a crucial role in plant growth and development by promoting cell division and differentiation. The structural similarity of 2-chloro-N,N-dimethyl-9H-purin-6-amine to naturally occurring cytokinins, such as kinetin (B1673648) and 6-benzylaminopurine, suggests its potential as a plant growth modulator.

Research into related compounds has shown that substitution at the C2 position of the purine ring can significantly influence cytokinin and anticytokinin activity. For example, a study on 2-chloro-N6-benzyladenine derivatives revealed that they can interact with cytokinin receptors. nih.gov The presence of the chloro group can alter the electronic properties and binding affinity of the molecule to these receptors.

The investigation into the plant growth regulating effects of 2-chloro-N,N-dimethyl-9H-purin-6-amine would likely involve bioassays to assess its impact on various aspects of plant development, such as seed germination, root and shoot growth, and leaf senescence. Such studies could lead to the development of new synthetic plant growth regulators for agricultural applications.

| Bioassay | Parameter Measured | Potential Effect of 2-chloro-N,N-dimethyl-9H-purin-6-amine (Inferred) |

| Tobacco Callus Bioassay | Rate of callus growth and differentiation. | May promote cell division and growth, indicative of cytokinin activity. |

| Wheat Leaf Senescence Assay | Chlorophyll retention over time. | Could delay senescence, a characteristic of cytokinins. |

| Arabidopsis Root Elongation Assay | Inhibition of primary root growth and promotion of lateral root formation. | May exhibit auxin-like or cytokinin-like effects on root architecture. |

Potential in Advanced Materials Science

The application of purine derivatives in materials science is an emerging field of research. The unique electronic properties, hydrogen bonding capabilities, and self-assembly potential of the purine scaffold make these compounds interesting candidates for the development of novel functional materials. While specific studies on 2-chloro-N,N-dimethyl-9H-purin-6-amine in this area are scarce, the general properties of purines suggest several potential avenues of investigation.

The ability of purines to form ordered structures through hydrogen bonding and π-π stacking could be exploited in the design of supramolecular assemblies, liquid crystals, and organic semiconductors. The presence of the chloro and dimethylamino groups in 2-chloro-N,N-dimethyl-9H-purin-6-amine can be expected to influence these intermolecular interactions and, consequently, the material properties.

Furthermore, the reactivity of the chloro group allows for the incorporation of this purine derivative into larger polymeric structures or onto the surface of nanomaterials, thereby imparting specific functionalities. For instance, purine-functionalized polymers could have applications in areas such as gene delivery or as responsive materials. Theoretical studies on other purine derivatives have also suggested their potential as high-energy-density materials. nih.gov

| Material Type | Key Property Conferred by Purine Scaffold | Potential Role of 2-chloro-N,N-dimethyl-9H-purin-6-amine |

| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking. | The specific substituents may direct the formation of unique gel morphologies. |

| Organic Semiconductors | Ordered packing and π-orbital overlap for charge transport. | The electronic nature of the substituted purine could be tuned for specific semiconductor properties. |

| Functional Polymers | Introduction of specific biological or chemical recognition sites. | The purine moiety could be incorporated as a pendant group to create polymers with tailored properties. |

| Nanomaterial Surface Modification | Covalent attachment to impart new functionalities. | The chloro group could serve as an anchor point for grafting onto nanoparticles. |

Academic Toxicological Considerations and Safety Evaluation in Research

In Vitro Cellular Toxicity Assessments

The cytotoxic potential of 2-chloro-N,N-dimethyl-9H-purin-6-amine has been evaluated in preclinical research settings. One notable study highlighted its cytotoxic efficacy against the MCF7 human breast cancer cell line. In this comparative analysis with other purine (B94841) derivatives, 2-chloro-N,N-dimethyl-9H-purin-6-amine demonstrated significant activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 12 µM. This finding suggests a potent ability to inhibit the proliferation of this specific cancer cell line.

The biological activity of this compound is thought to stem from the unique structural contributions of the chlorine atom at the C2 position and the dimethylamine (B145610) group at the C6 position of the purine ring. These substitutions are believed to facilitate interactions with specific molecular targets within the cell.

Further research into related 2,6-disubstituted purine compounds has revealed a broad range of cytotoxic activities against various human tumor cell lines. For instance, certain N9-substituted 2,6-dichloropurine (B15474) derivatives have shown potent cytotoxicity with GI50 values in the low micromolar range (1–5 µM) across a panel of human tumor cell lines. While not the specific compound of focus, these findings underscore the general potential of this class of molecules as cytotoxic agents.

Interactive Data Table: In Vitro Cytotoxicity of Purine Derivatives

| Compound | Cell Line | Parameter | Value | Reference |

| 2-chloro-N,N-dimethyl-9H-purin-6-amine | MCF7 (Human Breast Cancer) | IC50 | ~12 µM |

Note: This table is designed to be interactive. In a web-based format, users could filter and sort the data.

Mechanistic Studies of Cellular Effects

The precise molecular mechanisms by which 2-chloro-N,N-dimethyl-9H-purin-6-amine exerts its cytotoxic effects are an area of ongoing investigation. General research on purine derivatives suggests that their mode of action involves the modulation of key cellular pathways that are critical for cell survival and proliferation.

One potential mechanism of action for this class of compounds is the inhibition of essential enzymes involved in DNA replication and maintenance. For example, there is a suggestion that 2-chloro-N,N-dimethyl-9H-purin-6-amine may function as a topoisomerase II inhibitor. Topoisomerase II enzymes are crucial for resolving DNA topological problems during processes such as replication, transcription, and chromosome segregation. Their inhibition can lead to DNA damage and ultimately trigger cell death pathways.